2-bromo-1-(2-octylphenyl)ethan-1-one
Description
2-Bromo-1-(2-octylphenyl)ethan-1-one is an α-brominated aromatic ketone with a linear octyl chain at the ortho position of the phenyl ring. This compound belongs to the family of phenacyl bromides, which are widely used as alkylating agents and intermediates in organic synthesis, particularly for constructing heterocyclic frameworks. The octyl group introduces significant steric bulk and lipophilicity, which may influence reactivity, solubility, and biological activity compared to simpler analogs.
Properties
CAS No. |
2408971-69-5 |
|---|---|
Molecular Formula |
C16H23BrO |
Molecular Weight |
311.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-octylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(2-octylphenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-bromo-1-(2-octylphenyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-octylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted ethanone derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2-octylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-octylphenyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations:
Electronic Effects : Electron-withdrawing groups (e.g., halogens, sulfonyl) enhance electrophilicity at the α-carbon, facilitating nucleophilic substitutions. For example, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one reacts efficiently with thiosemicarbazides to form bioactive thiazoles . In contrast, electron-donating groups (e.g., methoxy) stabilize the ketone but may reduce alkylation rates .
Steric Effects : Bulky substituents (e.g., octyl, naphthalenesulfonyl) hinder reaction kinetics. For instance, naphthalenesulfonyl-substituted indole derivatives exhibit lower yields (37–51%) compared to simpler methoxy analogs (>80%) due to steric hindrance during cyclocondensation .
Key Insights:
- Direct Bromination: Bromination of substituted acetophenones in diethyl ether (e.g., 3,5-dimethoxyacetophenone) is a common high-yield route (85–87%) .
- Multi-Step Synthesis : Indole- and benzofuran-containing derivatives often require sulfonylation or cyclocondensation steps, leading to moderate yields (30–51%) due to steric challenges .
- Atom Efficiency: Routes involving Friedel–Crafts acylation (e.g., synthesis of norfenefrine precursors) show lower atom efficiency (24–36%), highlighting the need for optimization .
Physicochemical Properties
- Melting Points : Derivatives with planar aromatic systems (e.g., naphthalenesulfonyl indoles) exhibit higher melting points (165–177°C) compared to aliphatic-substituted analogs .
- Solubility : Lipophilic groups (e.g., octyl, naphthalene) enhance solubility in organic solvents but reduce aqueous compatibility, which may limit biological testing .
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